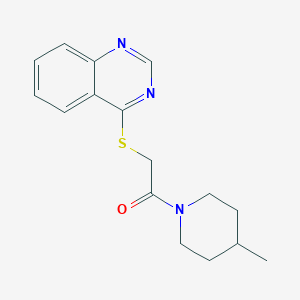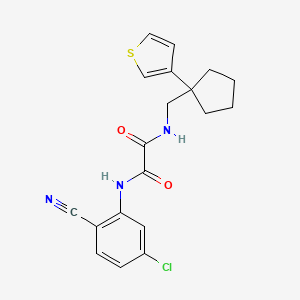![molecular formula C18H17N3O2S B2355435 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034374-70-2](/img/structure/B2355435.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide” is a complex organic compound. The compound is related to the thieno[2,3-d]pyrimidine class of compounds . Thieno[2,3-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, a series of novel small molecule inhibitors have been designed and synthesized based on a similar compound, which was identified using structure-based virtual screening in conjunction with an enzyme inhibition assay .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and chemical properties of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide and its derivatives have been explored in various studies. These compounds exhibit a wide range of chemical reactions due to their unique structure, making them valuable for further chemical modifications and applications in different fields of research. The synthesis methods often involve cyclization reactions, chlorination, and reactions with amines, highlighting the versatility of these compounds for chemical synthesis (Kostenko et al., 2008).
Anticancer Activity
A significant application of thieno[2,3-d]pyrimidine derivatives is their potential in anticancer research. Studies have focused on the design, synthesis, and evaluation of these compounds for their antiproliferative activity against various cancer cell lines. One particular study revealed that certain derivatives show marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, demonstrating promising anticancer activity (Huang et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Thienopyrimidine derivatives have also been studied for their antimicrobial and anti-inflammatory properties. These compounds have shown remarkable activity against fungi, bacteria, and inflammation in various tests. Their ability to merge different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances their bioactivity, making them potential candidates for the development of new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Catalytic Reactions and Green Chemistry
The application of thieno[2,3-d]pyrimidin-4(3H)-ones in catalytic reactions represents another area of interest. A green approach to their synthesis through a catalytic four-component reaction has been reported, highlighting the importance of step economy, reduced catalyst loading, and easy purification. This approach emphasizes the role of these compounds in promoting sustainable and environmentally friendly chemical processes (Shi et al., 2018).
Propiedades
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16-14-6-11-24-15(14)20-12-21(16)10-9-19-17(23)18(7-8-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSNDQZNYPSXNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)
![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)
![7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2355358.png)

![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)


![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)

![3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)